molecular formula C7H14ClNO3 B1455987 (Piperidin-4-yloxy)-acetic acid hydrochloride CAS No. 1187930-35-3

(Piperidin-4-yloxy)-acetic acid hydrochloride

Cat. No. B1455987
CAS RN: 1187930-35-3
M. Wt: 195.64 g/mol
InChI Key: CKZMPJRVAMCLER-UHFFFAOYSA-N
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Description

“(Piperidin-4-yloxy)-acetic acid hydrochloride” is a chemical compound with the CAS Number: 1187930-35-3 . It has a molecular weight of 195.65 and its IUPAC name is (4-piperidinyloxy)acetic acid hydrochloride . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular formula of “(Piperidin-4-yloxy)-acetic acid hydrochloride” is C7H14ClNO3 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . For example, the removal of the metalation group, dehydroxylation, and pyridine reduction can occur in one step .


Physical And Chemical Properties Analysis

“(Piperidin-4-yloxy)-acetic acid hydrochloride” is a powder that is stored at room temperature . Its melting point is between 145-146°C .

Scientific Research Applications

Drug Design and Synthesis

(Piperidin-4-yloxy)-acetic acid hydrochloride: is a valuable intermediate in medicinal chemistry. Its piperidine moiety is a common structural component in many pharmaceuticals due to its ability to interact with biological targets. The compound can be used to synthesize a wide range of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals, including alkaloids .

Biological Activity Studies

The piperidine structure is known for its biological activity. Researchers can use (Piperidin-4-yloxy)-acetic acid hydrochloride to study various biological pathways and the pharmacodynamics of piperidine-based compounds. This can lead to the discovery of new drugs with potential therapeutic applications .

Chemical Synthesis Optimization

This compound can be used to develop new synthetic methodologies. For example, it could be involved in studies to optimize cyclization reactions or to explore new multicomponent reactions that could provide more efficient routes to complex piperidine derivatives .

Catalyst Development

In the field of catalysis, (Piperidin-4-yloxy)-acetic acid hydrochloride can be used to test new catalysts for the hydrogenation of piperidine derivatives. This is crucial for the development of environmentally friendly and cost-effective synthetic processes .

Material Science

Piperidine derivatives have applications in material science. The compound could be used to synthesize new organic materials with potential uses in electronics, photonics, or as part of advanced battery technologies .

Analytical Chemistry

(Piperidin-4-yloxy)-acetic acid hydrochloride: can serve as a standard or reference compound in analytical chemistry. It can be used to calibrate instruments or develop new analytical techniques for the detection and quantification of similar structures in complex mixtures .

Pharmacological Research

The compound can be utilized in pharmacological research to study its effects on various diseases. It can be a starting point for the development of new drugs that target neurological disorders, given the importance of piperidine derivatives in central nervous system drugs .

Mechanism of Action

Piperidine and its derivatives have been observed to have anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-4-yloxyacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMPJRVAMCLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Piperidin-4-yloxy)-acetic acid hydrochloride

CAS RN

1187930-35-3
Record name 2-(piperidin-4-yloxy)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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